2,2',3,3',4,4',5,6'-Octaclorodifenilo

Descripción general

Descripción

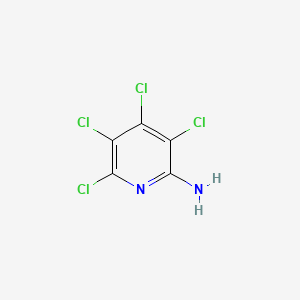

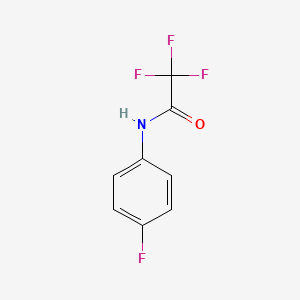

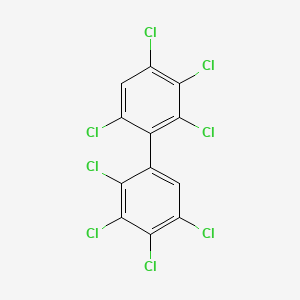

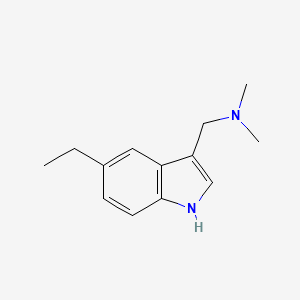

2,2',3,3',4,4',5,6'-Octachlorobiphenyl, also known as PCB-8, is a polychlorinated biphenyl (PCB) compound that is a common environmental pollutant. PCB-8 is a persistent organic pollutant that has been found in water, air, and soil samples around the world. It is a toxic compound that has been linked to a range of adverse health effects in humans and animals.

Aplicaciones Científicas De Investigación

Estudios de Destino Ambiental

2,2’,3,3’,4,4’,5,5’,6-Nonabromodiphenyl, un compuesto similar a 2,2’,3,3’,4,4’,5,6’-Octaclorodifenilo, se utiliza en aplicaciones de investigación para estudiar el destino ambiental, la bioacumulación y las posibles vías de biodegradación de los compuestos orgánicos halogenados .

Estudios de Toxicidad

2,2’,3,3’,4,4’,5,5’,6,6’-Decaclorodifenilo (PCB 209), un bifenílico totalmente clorado, no coplanar similar a 2,2’,3,3’,4,4’,5,6’-Octaclorodifenilo, se utiliza en investigación para demostrar que el PCB 209 no es probable que presente riesgos para la salud humana comunes a los PCB coplanares .

Síntesis de Dibenzofuranos Policlorados

Los PCB, incluido el 2,2’,3,3’,4,4’-Hexaclorodifenilo, se pueden utilizar para sintetizar dibenzofuranos policlorados, incluidos los tetraclorodibenzofuranos (TCDF) y los pentaclorodibenzofuranos (PenCDF) .

Investigación sobre la Salud de los Niños

2,2’,3,4,4’,5,6,6’-Octaclorodifenilo es un bifenilo policlorado que es tóxico para la salud de los niños . Esto lo convierte en un tema de interés en la investigación de la salud pediátrica.

Investigación sobre el Sistema Endocrino

2,2’,3,3’,4,4’,5,5’,6,6’-Decaclorodifenilo (PCB 209) afecta la producción de testosterona y la viabilidad del semen . Esto lo convierte en un compuesto valioso para estudiar los efectos de los contaminantes ambientales en el sistema endocrino.

Investigación sobre la Conservación de la Vida Silvestre

2,2’,3,4,4’,5,6,6’-Octaclorodifenilo afecta la producción de testosterona y la viabilidad del semen en los zorros . Esto lo convierte en un tema de interés en la investigación sobre la conservación de la vida silvestre, particularmente en estudios relacionados con la salud reproductiva de los zorros.

Análisis Bioquímico

Biochemical Properties

2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It is an organic pollutant that affects testosterone production and semen viability in foxes during mating

Cellular Effects

The cellular effects of 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-4-2-6(15)9(17)11(19)7(4)3-1-5(14)10(18)12(20)8(3)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFCCUSDZLKBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074157 | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42740-50-1 | |

| Record name | PCB 196 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42740-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042740501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W40E7L2DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where does 2,2',3,3',4,4',5,6'-Octachlorobiphenyl tend to accumulate in the body, and does this impact its effects?

A1: Research indicates that 2,2',3,3',4,4',5,6'-Octachlorobiphenyl accumulates in the bone marrow of squirrel monkeys and mice. [] This is significant because the bone marrow is responsible for producing blood cells. While the exact mechanism of accumulation in the bone marrow is not fully elucidated in the provided research, it was observed that a significant portion of the compound localized in the bone marrow fat rather than within blood-producing cells. [] Despite this, 2,2',3,3',4,4',5,6'-Octachlorobiphenyl demonstrated a significant inhibitory effect on the formation of granulocytic colonies (a type of white blood cell) from mouse progenitor cells in vitro. [] This suggests that even though the compound may primarily reside in fat tissues, it can still exert an effect on blood cell development.

Q2: How does 2,2',3,3',4,4',5,6'-Octachlorobiphenyl behave in the environment and impact organisms?

A2: 2,2',3,3',4,4',5,6'-Octachlorobiphenyl exhibits biomagnification, meaning its concentration increases as it moves up the food chain. [] This was demonstrated in a study where guppies were fed food containing the compound. The study found that the steady-state concentration of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl in the fish exceeded the concentration in their food. [] This highlights the potential for this compound to reach concerning levels in organisms at higher trophic levels, posing risks to ecosystem health.

Q3: What is the significance of understanding the Henry's Law Constant for 2,2',3,3',4,4',5,6'-Octachlorobiphenyl?

A3: The Henry's Law Constant is a measure of a compound's tendency to partition between water and air. For 2,2',3,3',4,4',5,6'-Octachlorobiphenyl, this constant has been experimentally determined at various environmentally relevant temperatures. [] This information is crucial for predicting the compound's distribution and fate in the environment. A higher Henry's Law Constant suggests a greater tendency to volatilize from water bodies into the atmosphere, influencing its transport and potential for long-range dispersal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)

![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/no-structure.png)